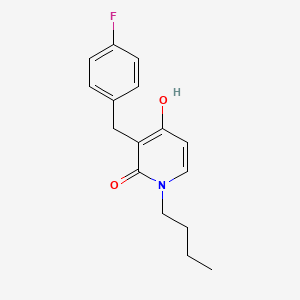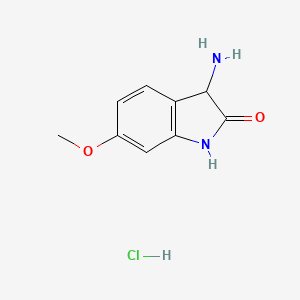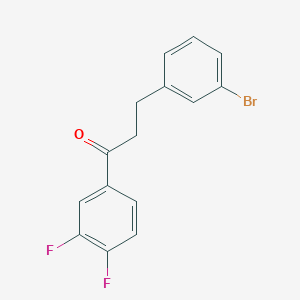
3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, also known as 3-bromo-1-difluorophenyl-1-propone or BDPP, is a synthetic compound with a wide range of scientific applications and potential uses. It is a white crystalline solid and has a melting point of 83-85 °C. BDPP is a versatile compound that can be used in a variety of laboratory experiments and research studies.
Applications De Recherche Scientifique
Molecular Structure and Properties
- The compound's structure is similar to various bromophenyl and difluorophenyl derivatives, which have been studied for their molecular structure and conformation. For instance, a study on a related compound, (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, revealed the presence of bromophenyl and dimethoxyphenyl groups linked through a propene spacer, displaying an E conformation (Escobar et al., 2012).
Optical and Charge Transport Properties
- Chalcone derivatives, similar in structure to 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, have been studied for their nonlinear optical (NLO) properties. A study on such derivatives showed that they could be effective in semiconductor devices due to their optoelectronic and charge transport properties (Shkir et al., 2019).
Synthesis of Benzimidazoles
- o-Bromophenyl isocyanide, which is structurally related to 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, has been used in the synthesis of benzimidazoles, indicating the potential use of similar compounds in the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).
Antimicrobial Applications
- A study on a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, demonstrated antimicrobial activities against bacteria and fungi, suggesting potential antimicrobial applications for similar bromophenyl-containing compounds (Sampal et al., 2018).
Molecular Docking Studies
- Another study involving 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one demonstrated the potential of such compounds in molecular docking studies with influenza neuraminidase and chikungunya nsP2 protease enzymes, indicating their potential in drug discovery and pharmaceutical research (Rajamani et al., 2020).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNTUJDWHFJWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

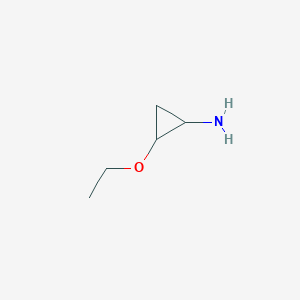
![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
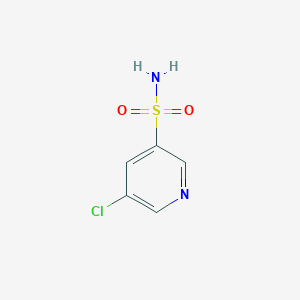
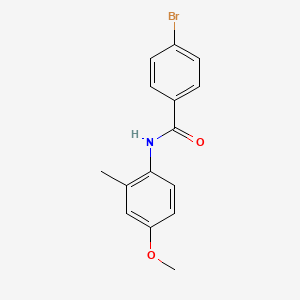
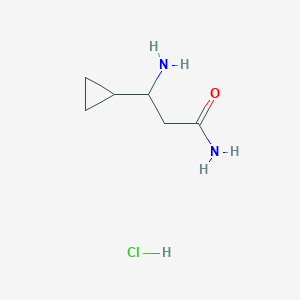

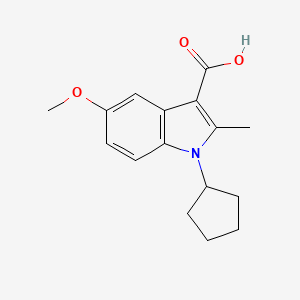
![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)

